4-Fluoro-2-(trifluoromethyl)benzoyl chloride chemical properties
4-Fluoro-2-(trifluoromethyl)benzoyl chloride chemical properties
An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzoyl chloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety information for 4-Fluoro-2-(trifluoromethyl)benzoyl chloride, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
4-Fluoro-2-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its reactivity and the properties of its derivatives. The trifluoromethyl group, a strong electron-withdrawing group, enhances the electrophilic character of the acyl chloride, making it a highly effective acylation reagent.[1]
Table 1: Identification and Registration Data
| Identifier | Value |
|---|---|
| IUPAC Name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride |
| CAS Number | 189807-21-4[1][2][3] |
| Molecular Formula | C₈H₃ClF₄O[1][2] |
| Linear Formula | FC₆H₃(CF₃)COCl[3] |
| Synonyms | α,α,α,4-Tetrafluoro-o-toluoyl chloride[1] |
| MDL Number | MFCD00236215[1], MFCD00061158[2][3] |
| PubChem CID | 605680[1] |
| InChI | 1S/C8H3ClF4O/c9-7(14)5-2-1-4(10)3-6(5)8(11,12)13/h1-3H[3] |
| InChI Key | OEYHURRIOWWRMD-UHFFFAOYSA-N[3] |
| SMILES | Fc1ccc(C(Cl)=O)c(c1)C(F)(F)F[3] |
Physicochemical Properties
The compound is typically a colorless to light yellow liquid under standard conditions.[1][4] It is sensitive to moisture and reacts with water.[2][4]
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 226.55 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 157 °C (lit.) | [1][3][5] |
| Density | 1.495 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index | n20/D 1.468 (lit.) | [3][5] |
| Water Solubility | Not miscible | [4][5] |
| Storage Temperature | 2-8°C |[1][3][4] |
Reactivity and Stability
Stability: The product is stable under normal handling and storage conditions.[2] It is, however, sensitive to moisture.[4] Recommended storage is in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[6]
Reactivity: As an acyl chloride, it is a reactive compound.
-
Reaction with Water: It reacts with water, which can generate heat and gases.[2]
-
Acylation Reactions: The enhanced electrophilic character due to the trifluoromethyl group makes it an excellent reagent for acylation reactions.[1]
-
Reaction with Metals: Upon exposure to water, it can react with some metals to release highly flammable hydrogen gas.[2]
Applications in Synthesis
4-Fluoro-2-(trifluoromethyl)benzoyl chloride is a versatile building block in organic synthesis, valued for its ability to introduce fluorinated moieties into molecules, which can enhance biological activity and improve physicochemical properties.[1]
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals. The unique fluorinated structure is often used to modulate properties like metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
-
Agrochemicals: It is used in the formulation of modern agrochemicals, including selective herbicides and potent pesticides, contributing to improved efficacy.[1]
-
Materials Science: This compound is also utilized in the development of advanced materials and specialty chemicals. It can be used to modify polymer structures, creating materials with tailored characteristics.[1]
Caption: Logical relationship of 4-Fluoro-2-(trifluoromethyl)benzoyl chloride to its applications.
Experimental Protocols
While a specific, detailed synthesis protocol for 4-Fluoro-2-(trifluoromethyl)benzoyl chloride is not publicly available, a general and widely used method for preparing benzoyl chlorides is the reaction of the corresponding benzoic acid with a chlorinating agent.
General Synthesis of Benzoyl Chlorides from Benzoic Acids
This protocol describes a common laboratory procedure for the conversion of a substituted benzoic acid to its corresponding benzoyl chloride using oxalyl chloride or thionyl chloride.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzoic acid
-
Oxalyl chloride (or Thionyl chloride)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube (or inert gas inlet)
-
Addition funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the starting material, 4-Fluoro-2-(trifluoromethyl)benzoic acid, in an anhydrous solvent like DCM.
-
Catalyst Addition: Add a catalytic amount (a few drops) of DMF to the solution.
-
Chlorination: Slowly add the chlorinating agent (e.g., oxalyl chloride, ~1.1-1.5 equivalents) to the stirred solution at a controlled temperature (often starting at 0 °C and allowing it to warm to room temperature).
-
Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC or gas evolution ceases).
-
Work-up: Carefully remove the solvent and any excess reagent under reduced pressure.
-
Purification: The resulting crude 4-Fluoro-2-(trifluoromethyl)benzoyl chloride can be purified by fractional distillation under reduced pressure to yield the final product.
Caption: Generalized experimental workflow for the synthesis of benzoyl chlorides.
Safety and Handling
4-Fluoro-2-(trifluoromethyl)benzoyl chloride is a corrosive and hazardous chemical that requires careful handling in a well-ventilated area, preferably a chemical fume hood.
Table 3: Safety and Hazard Information
| Hazard Type | GHS Classification | Details |
|---|---|---|
| Physical Hazard | Combustible Liquid | Flash Point: 85 °C (185 °F) - closed cup[3] |
| Health Hazard | Skin Corrosion / Irritation | Category 1A/1B: Causes severe skin burns and eye damage[2][3][7] |
| Serious Eye Damage | Category 1: Causes serious eye damage[2][7] |
| | Respiratory Irritation | STOT SE 3: May cause respiratory irritation[2] |
GHS Information:
-
Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[2][3]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation), H227 (Combustible liquid).[2]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN...), P305+P351+P338 (IF IN EYES...), P405 (Store locked up).[3][5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2]
-
Skin and Body Protection: Wear suitable protective clothing.[2]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[2]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[7][8]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water. Seek immediate medical attention.[7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[6][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 4-Fluoro-2-(trifluoromethyl)benzoyl chloride 97 189807-21-4 [sigmaaldrich.com]
- 4. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE CAS#: 189807-21-4 [m.chemicalbook.com]
- 5. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 189807-21-4 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
